Rhodblock 3

Rho signaling cytokinesis ROCK inhibition

Rhodblock 3 is a small-molecule Rho pathway inhibitor that acts upstream of ROCK, uniquely disrupting septin Peanut localization and phospho-MRLC without affecting Anillin-addressing the need for selective probes to map Rho pathway hierarchy. Key advantages: (1) Mechanistic divergence from direct ROCK inhibitors (Rhodblock 6, Y-27632) preserves Rho-proximal signaling. (2) DMSO solubility ≥50 mg/mL enables high-concentration dosing (~223 mM stock). (3) Synergizes with Rho RNAi (score 9.0) but not Rok RNAi (0.7), ideal for Rho-proximal screens.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 879564-86-0
Cat. No. B1680605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodblock 3
CAS879564-86-0
SynonymsRhodblock 3; 
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N
InChIInChI=1S/C11H10ClNO2/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H2,13,14)
InChIKeyDJJRJQKRSSUZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rhodblock 3 Overview


Rhodblock 3 (2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide) is a small-molecule inhibitor of the Rho signaling pathway, identified alongside seven structural analogs (Rhodblocks 1–8) in a chemical-genetic screen for compounds that perturb cytokinesis [1]. Commercially available at ≥98% HPLC purity, Rhodblock 3 acts upstream of Rho-associated kinase (Rok/ROCK), downregulating Rok and inhibiting myosin phosphorylation in Drosophila cells . Its mechanism and protein-targeting profile distinguish it from direct ROCK catalytic-site inhibitors such as Rhodblock 6 and Y-27632.

Why Rhodblock 3 Cannot Be Replaced


Rho pathway inhibitors are not functionally interchangeable. Rhodblock 6 and Y-27632 are direct ROCK catalytic-site inhibitors [REFS-2, REFS-3], whereas Rhodblock 3 acts upstream of Rok, downregulating Rok levels rather than occupying its active site . This mechanistic divergence produces distinct protein-targeting signatures: Rhodblock 3 disrupts phosphorylated myosin regulatory light chain (phospho-MRLC) and septin Peanut localization without affecting Anillin, while Rhodblock 6 abolishes phospho-MRLC but spares Anillin furrow formation [REFS-1, REFS-4]. Substituting one inhibitor for another without accounting for these differential activities risks confounding experimental interpretation of Rho pathway architecture.

Rhodblock 3 Differentiation Evidence


Upstream ROCK Modulation

Rhodblock 3 acts upstream of Rok in Drosophila cells, resulting in downregulation of Rok protein levels and inhibition of myosin phosphorylation . In contrast, Rhodblock 6 directly inhibits Rok and its human ortholog ROCK I in a kinase assay , and Y-27632 is a well-characterized ATP-competitive inhibitor of ROCK-I (Ki = 140–220 nM) and ROCK-II (Ki = 300 nM) . This mechanistic distinction means Rhodblock 3 modulates the pathway at a regulatory level upstream of the kinase, whereas Rhodblock 6 and Y-27632 block catalytic activity directly.

Rho signaling cytokinesis ROCK inhibition

Anillin-Sparing Protein Targeting

In Drosophila Kc167 cells treated for 4 hours at minimally synergistic concentration after overnight Rho RNAi sensitization, Rhodblock 3 inhibited phospho-MRLC localization and furrow localization of the septin Peanut, increased Peanut's localization on microtubules, but did not affect Anillin . In contrast, Rhodblock 6 abolished phospho-MRLC furrow localization while Anillin still formed a furrow [1], and Rhodblock 1a prevented both phospho-MRLC and Anillin accumulation at the cleavage furrow [1]. This differential protein-perturbation signature is quantitatively demonstrated by line-scan fluorescence intensity analysis across the cleavage furrow for each compound [1].

cytokinesis cleavage furrow septin Anillin

High DMSO Solubility

Commercially supplied Rhodblock 3 exhibits DMSO solubility of ≥50 mg/mL , which is ≥2.5-fold higher than Rhodblock 1a (≥20 mg/mL) and Rhodblock 6 (≥20 mg/mL) . This higher solubility translates to achievable stock concentrations of approximately 223 mM for Rhodblock 3, compared to approximately 63 mM for both Rhodblock 1a and 6, expanding the usable concentration range for in vitro assays without DMSO toxicity concerns.

solubility formulation DMSO assay development

Low Molecular Weight Advantage

Rhodblock 3 has a molecular weight of 223.65 g/mol [1], placing it substantially below Rhodblock 1a (316.4 g/mol) and Y-27632 free base (247.3 g/mol) [2], and comparable to Rhodblock 6 (215.25 g/mol) . With a calculated XLogP3-AA of 2.1 [1], Rhodblock 3 falls within favorable Lipinski parameters. Its lower molecular weight relative to Rhodblock 1a and Y-27632 may confer improved passive membrane permeability, though direct comparative permeability data are not available.

drug-likeness cell permeability molecular weight physicochemical properties

Rho-Specific RNAi Synergy

In the original chemical-genetic screen, synergy scores were quantitated as the enhancement of the binucleation phenotype when each Rhodblock was combined with RNAi against specific pathway components. Rhodblock 3 demonstrated a qualitatively different synergy profile from other Rhodblocks, with reported synergy of 9.0 with Rho RNAi and 1.9 with the RhoGEF Pbl (pebble), but only 0.7 with Rok RNAi [1]. This preferential synergy with upstream components (Rho, Pbl) over downstream Rok is mechanistically consistent with Rhodblock 3 acting upstream of Rok. In contrast, Rhodblock 1a exhibited a synergy of 14.7 with Rho RNAi, while direct ROCK inhibitor Rhodblock 6 was identified as a Rok inhibitor [1]. Comprehensive quantitative synergy values for all eight Rhodblocks are available in Castoreno et al. (2010).

chemical genetics RNAi synergy pathway dissection Rho GTPase

Rhodblock 3 Key Applications


Upstream vs. Downstream Rho Pathway Dissection

Rhodblock 3 is the optimal tool for experiments requiring selective perturbation of upstream Rho pathway events without direct ROCK catalytic-site blockade. Its validated action upstream of Rok, preferential synergy with Rho/RhoGEF RNAi over Rok RNAi [1], and unique protein-targeting signature (phospho-MRLC and septin disruption without Anillin loss) make it uniquely suited for mapping the functional hierarchy of Rho pathway components during cleavage furrow assembly and ingression.

Septin Trafficking & Microtubule Dynamics

Rhodblock 3 is the only commercially available Rhodblock that simultaneously disrupts septin Peanut furrow localization and increases Peanut's association with microtubules . This dual effect makes it a privileged chemical probe for investigating septin cytoskeleton dynamics, microtubule–septin crosstalk, and the role of septin trafficking in cell division, where Rhodblock 6 or Y-27632 would not recapitulate this phenotype.

High-Concentration Dose-Response Assays

With DMSO solubility ≥50 mg/mL , Rhodblock 3 enables stock solutions at approximately 223 mM, compared to ~63 mM for Rhodblock 1a and ~93 mM for Rhodblock 6 [REFS-4, REFS-5]. This expanded solubility range supports high-concentration dose-response studies, combination screens, and in vivo formulation where higher stock concentrations reduce carrier solvent volume, minimizing DMSO-related cytotoxicity artifacts.

Rho-Proximal Modifier Screens

Rhodblock 3's synergy profile—strong enhancement of Rho RNAi phenotype (score 9.0) with weak enhancement of Rok RNAi (0.7) [1]—positions it as the preferred chemical modifier for RNAi-based screens focused on Rho-proximal regulators (RhoGEFs, RhoGAPs, Rho effectors upstream of ROCK). Using Rhodblock 6 or Y-27632 in such screens would primarily report on ROCK-dependent events, missing Rho-proximal biology that Rhodblock 3 is specifically tuned to interrogate.

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